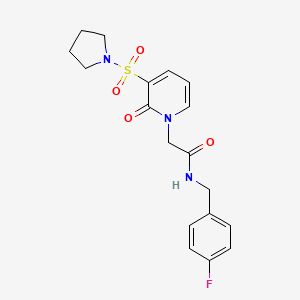

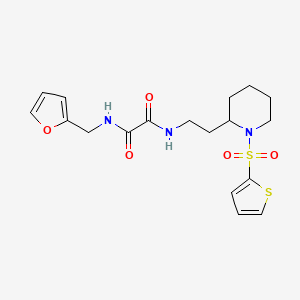

![molecular formula C18H9Br3FN3S B2427085 5-bromo-2-[3-bromo-5-(4-fluorophenyl)-1H-pyrazol-1-yl]-4-(4-bromophenyl)-1,3-thiazole CAS No. 956185-38-9](/img/structure/B2427085.png)

5-bromo-2-[3-bromo-5-(4-fluorophenyl)-1H-pyrazol-1-yl]-4-(4-bromophenyl)-1,3-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

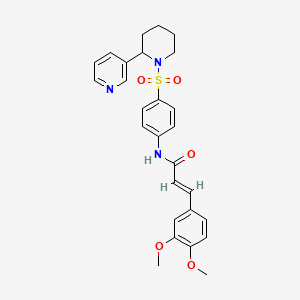

The compound “5-bromo-2-[3-bromo-5-(4-fluorophenyl)-1H-pyrazol-1-yl]-4-(4-bromophenyl)-1,3-thiazole” is a complex organic molecule that contains several functional groups and aromatic rings. It has three bromine atoms, one fluorine atom, a pyrazole ring, a thiazole ring, and two phenyl rings .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate phenyl precursors. The bromine and fluorine atoms could be added through halogenation reactions. The pyrazole and thiazole rings could be formed through cyclization reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and halogen atoms. The pyrazole and thiazole rings, along with the phenyl rings, would contribute to the compound’s aromaticity .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The bromine atoms could be replaced in nucleophilic aromatic substitution reactions. The pyrazole and thiazole rings might also undergo various transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of halogens and aromatic rings would likely make it relatively nonpolar and insoluble in water .Scientific Research Applications

Synthesis and Structural Characterization

- Synthesis Techniques : The compound is synthesized using conventional methods and microwave irradiation, confirmed through IR and NMR spectroscopy. Its structure is determined by single crystal diffraction, showcasing a planar molecular structure with certain fluorophenyl groups oriented perpendicularly (Rodrigues & Bhalekar, 2015); (Kariuki et al., 2021).

Biological and Antimicrobial Activities

- Antifungal and Cytotoxic Effects : Certain derivatives exhibit significant antifungal effects against pathogenic yeasts and molds, with specific compounds showing notable inhibitory effects and low cytotoxicity (Altıntop et al., 2015).

- Antibacterial Properties : Some derivatives demonstrate in vitro antibacterial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity (Pundeer et al., 2013).

Chemical Properties and Interactions

- Molecular Interactions : In its crystalline form, the compound forms supramolecular chains, sustained by various interactions such as C—H⋯S and C—Br⋯π (Abdel-Wahab et al., 2013).

Fluorescent and Spectral Studies

- Fluorescence Properties : Some pyrazoline derivatives show fluorescence emission in the blue region of the visible spectrum, with different solvent effects on fluorescence (Ibrahim et al., 2016).

Pharmacological Applications

- Cholinesterase Inhibitory Effects : Derivatives of this compound class show potential as cholinesterase inhibitors, useful in designing anticholinesterase agents for therapeutic applications (Temel et al., 2018).

General Biological Activities

- Antimicrobial Activities : Novel derivatives demonstrate potent antimicrobial activities against various bacteria and fungi, indicating potential for medical applications (Ragavan et al., 2010).

Mechanism of Action

Future Directions

properties

IUPAC Name |

5-bromo-2-[3-bromo-5-(4-fluorophenyl)pyrazol-1-yl]-4-(4-bromophenyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9Br3FN3S/c19-12-5-1-11(2-6-12)16-17(21)26-18(23-16)25-14(9-15(20)24-25)10-3-7-13(22)8-4-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIAFMXTUQCTXLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2C3=NC(=C(S3)Br)C4=CC=C(C=C4)Br)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9Br3FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

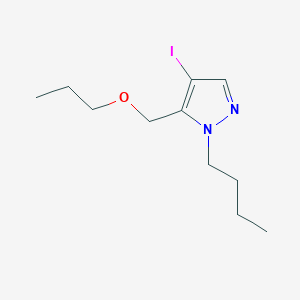

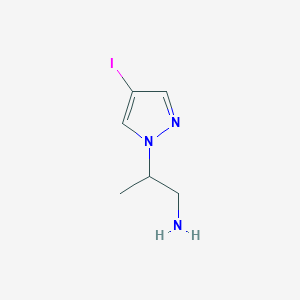

![5-chloro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2427005.png)

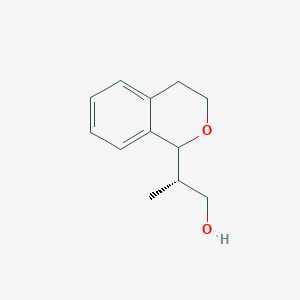

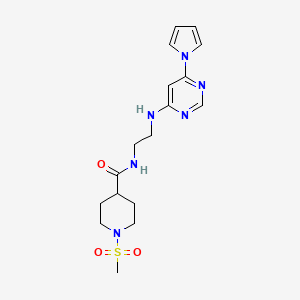

![N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methylpropanamide](/img/structure/B2427013.png)

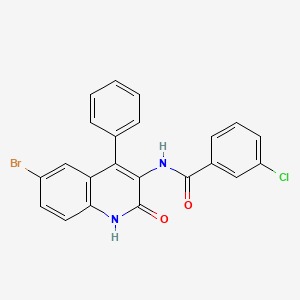

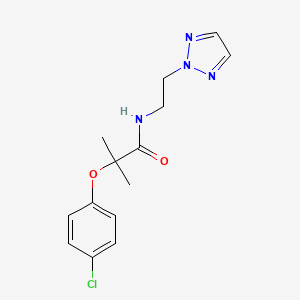

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)urea](/img/structure/B2427021.png)

![N-(3-methyl-4-(N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2427023.png)

![1-(3-fluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2427025.png)